molecular formula C17H18N4O3S B14956414 5-methoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

5-methoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

Cat. No.: B14956414
M. Wt: 358.4 g/mol
InChI Key: PNESGJDBYPQCCF-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of functional groups, including a methoxy group, a thiazole ring, and an indole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-methoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the methoxy and methyl groups. The thiazole ring is then incorporated through a series of condensation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors, modulating their activity. The thiazole ring may interact with enzymes, inhibiting their function. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

5-methoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]indole-2-carboxamide

InChI

InChI=1S/C17H18N4O3S/c1-21-13-4-3-12(24-2)9-11(13)10-14(21)16(23)18-6-5-15(22)20-17-19-7-8-25-17/h3-4,7-10H,5-6H2,1-2H3,(H,18,23)(H,19,20,22)

InChI Key

PNESGJDBYPQCCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NC3=NC=CS3

Origin of Product

United States

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